1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex organic compound with a unique spiro structure, combining piperidine and quinazolinone moieties. The presence of methoxy groups enhances its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves a multistep process:
Starting Materials: : The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzoyl chloride and 1,6-dimethylpiperidine.
Formation of the Benzoyl Intermediate: : 3,5-dimethoxybenzoyl chloride reacts with an appropriate amine to form a benzoyl intermediate.
Spirocyclization: : This intermediate undergoes a spirocyclization reaction with 1,6-dimethylpiperidine to form the spiro structure.
Final Cyclization: : Further cyclization with appropriate reagents results in the formation of the quinazolinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one undergoes several types of chemical reactions:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl or aldehyde groups under strong oxidative conditions.
Reduction: : The carbonyl groups in the benzoyl and quinazolinone moieties can be reduced to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: : Halides, thiolates, amines.
Major Products
The major products formed from these reactions can include hydroxylated derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one serves as an intermediate in the synthesis of more complex molecules and as a reference compound for studying spirocyclic structures.
Biology
In biological research, this compound can be used to explore enzyme interactions, particularly those involving spirocyclic scaffolds, which are known for their bioactivity.
Medicine
The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways associated with diseases such as cancer and neurological disorders.
Industry
Industrially, this compound can be utilized in the production of advanced materials, catalysts, and as a key intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxy groups and spiro structure contribute to its binding affinity and specificity, which are crucial for its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one: : Differing by the position of methoxy groups, which can affect its chemical reactivity and bioactivity.
1-(3,5-dihydroxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one: : Hydroxyl groups instead of methoxy, altering its properties.
Uniqueness
What sets 1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one apart is its specific placement of methoxy groups, contributing to unique chemical behaviors and biological interactions that are not observed in its analogs.
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Properties
IUPAC Name |
1'-(3,5-dimethoxybenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15-5-6-20-19(11-15)21(27)24-23(25(20)2)7-9-26(10-8-23)22(28)16-12-17(29-3)14-18(13-16)30-4/h5-6,11-14H,7-10H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQALAKRPWFXZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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